4-(Chloromethyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Chloromethyl)benzene-1-sulfonyl chloride is a chemical compound that is part of the benzene sulfonyl chloride family. It is a derivative of benzene where a sulfonyl chloride group is attached to the benzene ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds has been explored in various studies. For instance, an improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride has been reported, which yields the compound in about 85% yield . Similarly, alkyl benzene sulfonyl chloride has been synthesized from alkyl-substituted benzene and chlorosulfonic acid, with an optimized yield of up to 86% . These methods involve sulfonation and acyl chlorination reactions, which could potentially be adapted for the synthesis of 4-(chloromethyl)benzene-1-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of benzene sulfonyl chloride derivatives has been extensively studied using electron diffraction and quantum chemical calculations . These studies provide detailed information on bond lengths, bond angles, and the orientation of the sulfonyl chloride group relative to the benzene ring. For example, the bond lengths and angles for benzene sulfonyl chloride have been determined, and the benzene ring is found to be rotated relative to the plane containing the sulfur-chlorine bond . These structural parameters are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Benzene sulfonyl chloride derivatives are reactive compounds that can participate in various chemical reactions. The study of 4-chlorocoumarin-3-sulfonyl chloride has shown that it can react with bidentate nucleophiles to form fused heterocycles, although these products were found to be unstable . This reactivity suggests that 4-(chloromethyl)benzene-1-sulfonyl chloride could also undergo similar reactions with nucleophiles, potentially leading to a range of organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The electron diffraction studies provide insights into the geometrical structure of these molecules, which in turn affects their physical properties such as solubility and stability . The chemical properties, such as reactivity towards nucleophiles, are also determined by the molecular structure, particularly the orientation of the sulfonyl chloride group and the electronic environment around the sulfur atom .
Scientific Research Applications
Synthesis and Characterization
Friedel-Crafts Sulfonylation in Ionic Liquids The synthesis and reactivity of 4-(Chloromethyl)benzene-1-sulfonyl chloride have been explored in various chemical processes. One notable application is in the Friedel-Crafts sulfonylation reaction, where 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids serve as a reaction medium and catalyst. This approach yields diaryl sulfones under ambient conditions, demonstrating enhanced reactivity of the substrates. The Lewis acidity of the ionic liquid plays a crucial role in the conversion efficiency of this reaction. This technique is instrumental in producing sulfonyl chlorides like 4-(Chloromethyl)benzene-1-sulfonyl chloride with high efficiency and precision (Nara, Harjani, & Salunkhe, 2001).
Characterization and Computational Analysis The compound synthesized from 4-methyl benzene sulfonyl chloride has been extensively characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Computational methods like Density Functional Theory (DFT) have been employed for molecular geometry and vibrational frequency analysis. These studies not only confirm the compound's structure but also provide insight into the charge transfer, atomic charges, and molecular orbitals, enhancing the understanding of its chemical behavior and potential applications (Sarojini et al., 2012).
Reactivity and Functional Group Analysis
Synthesis of Amino Acid Sulfonamides 4-(Chloromethyl)benzene-1-sulfonyl chloride is also a precursor in the synthesis of amino acid derivatives. The interaction of this sulfonyl chloride with amino acid methyl esters leads to the formation of amino acid sulfonamide derivatives. These reactions and the subsequent molecular characterizations highlight the compound's role in synthesizing complex organic molecules, which could have significant applications in various fields, including pharmaceuticals (Riabchenko et al., 2020).
Function Group Uniformity of Polystyrol Sulfonyl Chloride Resins The uniformity of functional groups in polystyrol sulfonyl chloride resins, which can be derived from compounds like 4-(Chloromethyl)benzene-1-sulfonyl chloride, has been studied using infrared spectroscopy. This research provides essential insights into the optimal reaction conditions for achieving uniform functional group distribution in resins, a crucial factor in their application in various industries (Lin, Wei, Liu, & Zhou, 2009).
Safety and Hazards
Safety data sheets recommend using this chemical only outdoors or in a well-ventilated area . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Protective clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray . Keep away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
Mode of Action
As an alkylating agent, 4-(Chloromethyl)benzene-1-sulfonyl chloride can form covalent bonds with biological molecules, altering their structure and function . This compound may undergo nucleophilic substitution reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 4-(Chloromethyl)benzene-1-sulfonyl chloride . .
properties
IUPAC Name |
4-(chloromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVJGPMIPPKYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626284 | |
Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
2389-73-3 | |
Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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